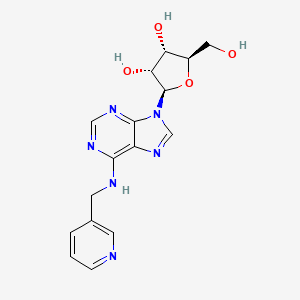
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a useful research compound. Its molecular formula is C16H18N6O4 and its molecular weight is 358.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(6-((pyridin-3-ylmethyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diol is a novel nucleoside analog with potential therapeutic applications. This article reviews its biological activity, focusing on its antiviral, antibacterial, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₃H₁₅N₅O₅
- Molecular Weight : 305.29 g/mol
- CAS Number : 16178-48-6
This compound features a tetrahydrofuran ring with hydroxymethyl and purine moieties that contribute to its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of nucleoside analogs similar to the target compound. The compound has shown effectiveness against various viral infections by acting as a substrate for viral polymerases, thereby inhibiting viral replication.
- Mechanism of Action : The compound mimics natural nucleosides, allowing it to be incorporated into viral RNA or DNA, leading to chain termination during replication.
- Case Study : A study demonstrated that related purine nucleosides exhibited significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) .
Antibacterial Activity
The antibacterial properties of this compound have been evaluated in several studies:
- In Vitro Studies : The compound exhibited moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
- Mechanism : It is believed that the compound interferes with bacterial DNA synthesis by inhibiting DNA polymerase activity .
Anticancer Activity
The anticancer potential of nucleoside analogs has been extensively researched:
- Cytotoxicity Tests : The compound has shown cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
- Research Findings : In vitro assays indicated that the compound induces apoptosis in cancer cells through the activation of caspase pathways .
Comparative Analysis of Biological Activities
Research Findings and Case Studies
- Antiviral Mechanism Exploration :
- Antibacterial Efficacy :
- Cytotoxicity Profiles :
Properties
CAS No. |
101565-96-2 |
|---|---|
Molecular Formula |
C16H18N6O4 |
Molecular Weight |
358.35 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(pyridin-3-ylmethylamino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C16H18N6O4/c23-6-10-12(24)13(25)16(26-10)22-8-21-11-14(19-7-20-15(11)22)18-5-9-2-1-3-17-4-9/h1-4,7-8,10,12-13,16,23-25H,5-6H2,(H,18,19,20)/t10-,12-,13-,16-/m1/s1 |
InChI Key |
OGGGQWLDZCHKIQ-XNIJJKJLSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















